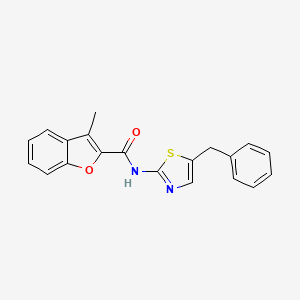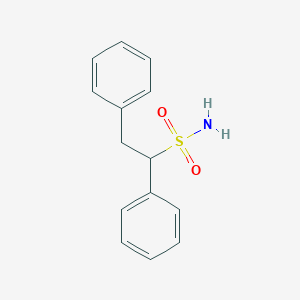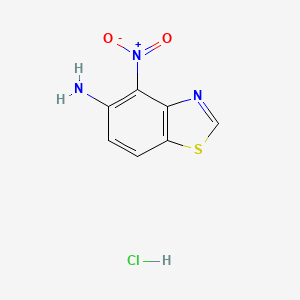![molecular formula C16H23N3O3S B2712375 1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899977-44-7](/img/structure/B2712375.png)
1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound of significant interest within the realm of organic chemistry due to its unique structure and diverse applications. The presence of multiple functional groups such as the hydroxypropyl, pyrrolidinyl, and thione groups within a cyclopenta[d]pyrimidinone framework bestows it with interesting chemical properties and a broad scope for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Several synthetic routes have been explored for the preparation of 1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, often starting with commercially available precursors. Commonly, the synthesis involves:
Formation of the cyclopenta[d]pyrimidinone ring via a cyclization reaction of a suitably substituted precursor.
Introduction of the hydroxypropyl group through nucleophilic substitution reactions.
Coupling the pyrrolidin-1-yl thione moiety by using thioester or related reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, large-scale synthesis often leverages catalytic processes to ensure high yield and purity. Continuous flow reactors might be used to optimize reaction conditions, reduce reaction times, and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
The compound can undergo various reactions, including:
Oxidation: Typically involves the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: May target the ketone or thione functionalities, converting them into alcohols or thiols.
Substitution: The hydrogen atoms attached to the nitrogen atoms in the pyrrolidin-1-yl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Reagents like Grignard reagents, organolithium compounds, and mild oxidizing/reducing agents are often employed. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products include oxidized derivatives such as ketones, reduced forms like alcohols, and substituted compounds where pyrrolidinyl hydrogen atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound serves as a valuable intermediate due to its rich functional diversity. It can be a building block for more complex molecules.
Biology
Research in medicinal chemistry explores this compound for its potential bioactivity. Its analogues may exhibit therapeutic properties, including anti-inflammatory, anticancer, or antiviral activities.
Medicine
Industry
In industrial chemistry, the compound may be utilized in the synthesis of specialty chemicals or advanced materials with desirable properties.
Mecanismo De Acción
The compound’s effects are mediated through its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The hydroxypropyl group can form hydrogen bonds, while the pyrrolidin-1-yl group may engage in hydrophobic interactions or act as a proton acceptor/donor in enzymatic sites, influencing biological pathways.
Comparación Con Compuestos Similares
Compared to other similar compounds:
1-(3-hydroxypropyl)-2-(pyrrolidin-1-yl)ethyl-cyclopentapyrimidinone: : Shares structural similarities but lacks the thione moiety, which may alter its chemical reactivity and bioactivity.
4-hydroxy-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: : This simpler structure lacks the pyrrolidin-1-yl and oxo thione functionalities, resulting in different chemical and biological properties.
2-oxo-6,7-dihydro-1H-cyclopenta[d]pyrimidinone derivatives: : Variations in substituents lead to a wide range of biological activities and chemical behaviors.
This compound's unique combination of functional groups and structural elements makes it a distinctive molecule in both research and industrial applications.
Propiedades
IUPAC Name |
1-(3-hydroxypropyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-10-4-9-19-13-6-3-5-12(13)15(17-16(19)22)23-11-14(21)18-7-1-2-8-18/h20H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECVWJMJDKJWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2712293.png)







![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(phenylamino)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2712304.png)
![4-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2712308.png)
![methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2712309.png)

![2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2712313.png)
